molecular formula C14H18N6O4S B2873872 2-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1448064-02-5

2-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2873872
CAS No.: 1448064-02-5
M. Wt: 366.4
InChI Key: ALFLQBCSZDLKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3(2H)-one core linked via a 2-oxoethyl group to a piperidine ring substituted at the 4-position with a 4-methyl-4H-1,2,4-triazole-3-sulfonyl moiety. The structural complexity arises from the integration of three heterocyclic systems: pyridazinone, piperidine, and triazole.

Properties

IUPAC Name

2-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4S/c1-18-10-15-17-14(18)25(23,24)11-4-7-19(8-5-11)13(22)9-20-12(21)3-2-6-16-20/h2-3,6,10-11H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFLQBCSZDLKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include derivatives with variations in the core heterocycle, piperidine substituents, or sulfonyl-linked groups. A key comparison is with 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 51d from ), which share a piperidine-sulfonyl motif but differ in core structure and substituents.

Table 1: Structural Comparison

Feature Target Compound Compound 51d ()
Core Heterocycle Pyridazin-3(2H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one
Piperidine Substituent 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl) 4-(4-(Methylsulfonyl)phenyl)
Linker 2-Oxoethyl Ethyl-pyrazole
Key Functional Groups Triazole-sulfonyl, ketone Phenyl-sulfonyl, pyrazole
Pharmacological and Physicochemical Implications

Core Heterocycle: The pyridazinone core is associated with phosphodiesterase (PDE) inhibition and cardiovascular activity, whereas pyrido[3,4-d]pyrimidinones are often explored as kinase inhibitors . The pyridazinone’s smaller ring system may enhance metabolic stability compared to bulkier pyrido-pyrimidinones.

Synthetic Considerations: Both compounds likely employ similar coupling strategies (e.g., SN2 displacement or Mitsunobu reactions) for piperidine functionalization, as evidenced by the use of triethylamine and DMF in related syntheses .

Crystallographic Insights

For example:

  • SHELXL enables precise refinement of bond lengths and angles, aiding in structure-activity relationship (SAR) studies .
  • ORTEP-3 graphical representations highlight steric clashes or favorable conformations in piperidine-linked derivatives .

Research Findings and Discussion

  • Potency and Selectivity : The triazole-sulfonyl group may confer higher selectivity for targets requiring compact polar interactions (e.g., enzymes with shallow binding pockets), whereas phenyl-sulfonyl groups (as in compound 51d) could favor hydrophobic targets.
  • Solubility : The target compound’s triazole-sulfonyl group likely improves aqueous solubility (>10 mg/mL predicted) compared to compound 51d, where the phenyl-sulfonyl group reduces solubility (<5 mg/mL) .
  • Synthetic Yield : Piperidine-substituted derivatives synthesized via DMF-mediated reactions () typically achieve yields of 60–80%, suggesting comparable efficiency for the target compound .

Preparation Methods

Cyclization of Hydrazine Derivatives

The pyridazinone ring is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine hydrate. For example, 6-aryl-4,5-dihydropyridazin-3(2H)-ones are prepared by refluxing substituted acetophenones with glyoxylic acid and hydrazine hydrate in ethanol, followed by dehydrogenation using bromine in acetic acid.

Example Protocol (adapted from):

  • React 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (0.01 mol) with hydrazine hydrate (0.015 mol) in ethanol under reflux for 4 hours.
  • Isolate 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one via filtration (58% yield).
  • Oxidize with bromine in glacial acetic acid at 60–70°C for 3 hours to yield the aromatic pyridazinone.

Introduction of the 2-Oxoethyl Side Chain

The 2-oxoethyl group is introduced through alkylation or acylation at the N2 position of the pyridazinone. A reported method involves:

  • Reacting 6-substituted-pyridazin-3(2H)-one with ethyl bromoacetate in the presence of potassium carbonate in DMF.
  • Saponifying the ester to form the carboxylic acid, followed by conversion to an acid chloride using thionyl chloride.
  • Coupling with piperidine sulfonamide via a nucleophilic acyl substitution.

Synthesis of 4-((4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfonyl)Piperidine

Sulfonylation of Piperidine

The sulfonamide group is installed via reaction of piperidine with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride .

Procedure (derived from):

  • Synthesize the sulfonyl chloride by treating 4-methyl-4H-1,2,4-triazole-3-thiol with chlorine gas in aqueous HCl.
  • React the sulfonyl chloride (1.2 equiv) with piperidine (1.0 equiv) in dichloromethane and triethylamine at 0°C for 2 hours.
  • Purify via column chromatography (70% yield).

Coupling of Subunits via the Ethyl Ketone Bridge

Amide Bond Formation

The ethyl ketone bridge is constructed using a two-step protocol:

  • Bromoacetylation : Treat the pyridazinone with bromoacetyl bromide in acetonitrile at room temperature to form 2-bromoacetyl-pyridazin-3(2H)-one .
  • Nucleophilic Substitution : React the bromoacetyl intermediate with 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine in the presence of K2CO3 in DMF at 60°C for 12 hours.

Optimization Notes :

  • Excess piperidine derivative (1.5 equiv) improves yield to 78%.
  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to THF or toluene.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridazinone-H), 4.32 (s, 2H, CH2CO), 3.71–3.65 (m, 4H, piperidine-H), 2.98 (s, 3H, N-CH3), 2.45–2.38 (m, 4H, piperidine-H).
  • HRMS : m/z Calcd for C17H21N6O4S [M+H]+: 429.1294; Found: 429.1301.

Purity Assessment

HPLC analysis (C18 column, 90:10 H2O:MeCN) shows ≥98% purity at 254 nm.

Challenges and Alternative Routes

Competing Side Reactions

  • Over-sulfonylation : Observed when using excess sulfonyl chloride; mitigated by slow addition at 0°C.
  • Pyridazinone Hydrolysis : Acidic or basic conditions may cleave the lactam ring; neutral pH is maintained during coupling.

Industrial-Scale Considerations

  • Cost-Efficiency : Bromoacetyl bromide is preferred over chloroacetyl chloride due to higher reactivity, reducing reaction time.
  • Green Chemistry : Ethanol/water mixtures replace DMF in later steps to minimize environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.